Anisotropine methyl bromide

Description

Anisotropine methylbromide is a quaternary ammonium compound. Its use as treatment adjunct in peptic ulcer has been replaced by the use of more effective agents. Depending on the dose, anisotropine methylbromide may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. In general, smaller doses of anisotropine methylbromide inhibit salivary and bronchial secretions, sweating, and accommodation; cause dilatation of the pupil; and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.

Properties

IUPAC Name |

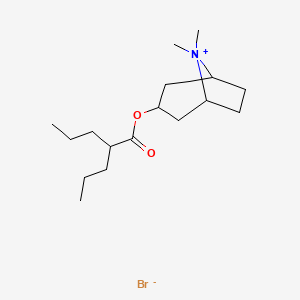

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-propylpentanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKGMJOKUZAJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10 | |

| Record name | Anisotropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10 | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |

CAS No. |

80-50-2 | |

| Record name | Anisotropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

329 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106 | |

| Record name | Anisotropine methylbromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106 | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Anisotropine Methylbromide: Molecular Pharmacology and Mechanistic Workflows

An In-Depth Technical Guide for Drug Development Professionals

Anisotropine methylbromide (AMB), also known as octatropine methylbromide, is a synthetic quaternary ammonium anticholinergic and antispasmodic agent[1]. Historically marketed under the trade name Valpin, it was extensively utilized as an adjunctive therapy for peptic ulcer disease and functional gastrointestinal (GI) motility disorders[2]. While largely superseded in modern clinical practice by highly specific proton pump inhibitors (PPIs) and targeted biologics, the pharmacological profile of AMB remains a critical case study in structure-activity relationships (SAR) and competitive muscarinic antagonism[1][2].

This technical whitepaper deconstructs the mechanism of action of AMB, detailing the causality behind its pharmacodynamics, and provides field-proven, self-validating experimental protocols for evaluating muscarinic antagonists.

Molecular Mechanism of Action

Anisotropine methylbromide exerts its primary pharmacological effects by acting as a competitive, reversible antagonist at postganglionic muscarinic acetylcholine receptors (mAChRs)[2].

Structure-Activity Relationship (SAR) and Causality

The structural hallmark of AMB is its quaternary ammonium moiety . This structural choice is highly deliberate in drug design:

-

Blood-Brain Barrier (BBB) Exclusion: Unlike tertiary amines (e.g., atropine), the permanent positive charge of the quaternary ammonium group renders AMB highly hydrophilic. This prevents the molecule from crossing the lipophilic blood-brain barrier, effectively eliminating central nervous system (CNS) side effects such as delirium or hallucinations[2].

-

Receptor Selectivity & Ganglionic Blockade: While AMB competitively blocks muscarinic actions at autonomic effector cells (smooth muscle, exocrine glands, cardiac nodes), its quaternary structure also confers a degree of affinity for nicotinic acetylcholine receptors. At high doses, this results in an additional element of ganglionic blockade, which contributes to its potent suppression of GI motility[2].

Target Receptors and Downstream Signaling

AMB primarily targets the M1 and M3 muscarinic receptor subtypes located in the gastrointestinal tract[3].

-

M3 Blockade: In GI smooth muscle, acetylcholine normally binds to Gq-coupled M3 receptors, activating Phospholipase C (PLC), generating Inositol Triphosphate (IP3), and releasing intracellular calcium to trigger contraction. AMB competitively occupies the orthosteric binding site, halting this cascade and inducing visceral smooth muscle relaxation[2][3].

-

M1 Blockade: In the gastric mucosa, AMB blocks M1 receptors, downregulating the vagal stimulation of histamine release from enterochromaffin-like (ECL) cells, thereby reducing gastric acid secretion[3].

Fig 1: Competitive blockade of the M3 muscarinic receptor signaling cascade by AMB.

Quantitative Pharmacodynamic Profile

The physiological outcomes of AMB are strictly dose-dependent. The table below summarizes the quantitative and qualitative pharmacodynamic data associated with AMB administration[2][3].

| Parameter / Target | Pharmacodynamic Effect | Mechanistic Driver |

| M1 / M3 Receptors | Antagonism | Competitive orthosteric binding[3]. |

| Salivary/Bronchial Glands | Secretion Inhibition (Low Dose) | High sensitivity of glandular M3 receptors to anticholinergics[2]. |

| Cardiac Sinoatrial Node | Tachycardia (Low Dose) | Blockade of vagal M2 autoreceptors, removing parasympathetic brake[2]. |

| GI Smooth Muscle | Decreased Motility (High Dose) | M3 blockade + secondary nicotinic ganglionic blockade[2]. |

| Gastric Parietal Cells | Decreased Acid Secretion (High Dose) | M1 blockade reducing ECL cell histamine release[2][3]. |

Experimental Workflows & Protocols

To rigorously evaluate the binding affinity and functional efficacy of muscarinic antagonists like AMB, researchers rely on two foundational, self-validating methodologies.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality of Choice: Functional tissue assays cannot distinguish between receptor subtypes due to heterogeneous tissue expression. Radioligand binding using Chinese Hamster Ovary (CHO) cells transfected with specific human muscarinic subtypes (e.g., hM1, hM3) isolates the receptor-ligand interaction[4]. Using

Self-Validating System: This protocol includes a non-specific binding (NSB) control. If the radioligand binds to the plastic plate or non-receptor membrane proteins, it will skew the data. By saturating a control well with a massive excess of unlabeled Atropine (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells expressing hM3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

of

-

of AMB at varying concentrations (

-

of membrane suspension (approx.

-

of

-

Validation Controls: Include "Total Binding" wells (buffer instead of AMB) and "Non-Specific Binding" wells (

unlabeled Atropine instead of AMB). -

Incubation: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium[5].

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and count radioactivity (DPM) using a liquid scintillation counter.

-

Analysis: Calculate the

using non-linear regression. Convert

Protocol 2: Isolated Guinea Pig Ileum Assay (Functional Efficacy)

Causality of Choice: The guinea pig ileum is the gold-standard ex vivo model for anticholinergic screening because it possesses an exceptionally high density of muscarinic receptors and exhibits highly reproducible, rapid contractile responses to acetylcholine without spontaneous erratic contractions[6][7].

Self-Validating System: The tissue serves as its own internal control. A baseline dose-response curve to Acetylcholine (ACh) is established first. The tissue is then washed until baseline tension is restored, proving tissue viability and preventing receptor desensitization. The shift in the ACh curve in the presence of AMB validates competitive antagonism via Schild plot linearity[6].

Step-by-Step Methodology:

-

Tissue Isolation: Euthanize a male guinea pig (300-400g). Rapidly excise the terminal ileum (discarding the 10 cm closest to the ileocecal junction). Flush the lumen with warm Krebs-Henseleit solution[6].

-

Organ Bath Setup: Cut the ileum into 2 cm segments. Mount a segment longitudinally in a 10 mL organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with 95%

/ 5% -

Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes.

-

Baseline Dose-Response: Add cumulative doses of ACh (

to -

Antagonist Incubation: Add a fixed concentration of AMB (e.g.,

) to the bath and incubate for 15 minutes to allow receptor equilibration[6]. -

Shifted Dose-Response: Repeat the cumulative ACh dosing in the presence of AMB.

-

Schild Analysis: Repeat steps 5-6 with increasing concentrations of AMB. Plot the log(dose ratio - 1) against the log[AMB]. A linear regression with a slope of -1.0 confirms competitive antagonism, allowing the extraction of the

value (functional affinity).

Fig 2: Self-validating workflow for the Isolated Guinea Pig Ileum functional assay.

References

-

Anisotropine Methylbromide - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

-

Octatropine methylbromide - Wikipedia. Wikimedia Foundation. Available at: [Link]

-

ANISOTROPINE METHYLBROMIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

-

Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal. Available at:[Link]

-

Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System. ResearchGate. Available at:[Link]

-

Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

Sources

- 1. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 2. Anisotropine Methylbromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ANISOTROPINE METHYLBROMIDE [drugs.ncats.io]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 7. rjptonline.org [rjptonline.org]

Anisotropine Methylbromide: Comprehensive Chemical Properties, Synthesis, and Pharmacological Profiling

Executive Summary

Anisotropine methylbromide (CAS: 80-50-2) is a highly specialized quaternary ammonium anticholinergic agent historically utilized for the management of gastrointestinal spasms and peptic ulcers. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanism of action, and structural advantages. Furthermore, it details self-validating experimental protocols for its chemical synthesis and analytical characterization, designed explicitly for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Anisotropine methylbromide is structurally defined by the substitution of an aliphatic side chain for the aromatic side chain typically found in the acid moiety of ester-based anticholinergics like atropine[1]. The permanent positive charge on the nitrogen atom dictates its high aqueous solubility and specific handling requirements.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| Chemical Name | 8,8-Dimethyl-3-[(1-oxo-2-propylpentyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide |

| CAS Number | 80-50-2 |

| Molecular Formula | C17H32BrNO2 |

| Molecular Weight | 362.35 g/mol |

| Physical Form | Solid; Crystals from acetone |

| Solubility | Completely soluble in water; soluble in polar aprotic solvents |

| Storage Conditions | 2-8°C, tightly sealed, protected from light |

| Target Receptors | Muscarinic Acetylcholine Receptors (mAChRs) |

(Data consolidated from authoritative chemical catalogs[2],[3])

Mechanism of Action & Pharmacodynamics

As a competitive muscarinic receptor antagonist, anisotropine methylbromide binds to mAChRs on the smooth muscle of the gastrointestinal tract, inhibiting the actions of endogenous acetylcholine[1].

Causality in Drug Design : The inclusion of a quaternary ammonium group is a deliberate structural choice. Unlike tertiary amines (e.g., atropine), the permanent positive charge of anisotropine methylbromide renders it highly lipophobic. This prevents the molecule from readily crossing the blood-brain barrier (BBB) or the placental barrier[4]. Consequently, it exerts a localized peripheral effect—reducing GI motility and gastric acid secretion—without inducing severe central nervous system (CNS) toxicity[1].

Fig 1: Competitive antagonism of muscarinic receptors by anisotropine methylbromide.

Chemical Synthesis and Purification Protocol

The industrial and laboratory-scale synthesis of anisotropine methylbromide relies on a highly controlled two-step sequence: base-catalyzed esterification followed by quaternization[4].

Fig 2: Two-step chemical synthesis workflow of anisotropine methylbromide.

Step-by-Step Methodology: Synthesis Workflow

This protocol is designed as a self-validating system to ensure high yield and purity at each stage.

-

Esterification : React tropine with 2-propylvaleryl chloride in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine dropwise.

-

Causality: Triethylamine acts as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during esterification. Without this base, the tertiary amine of the tropine core would protonate to form an unreactive hydrochloride salt, severely limiting the reaction yield.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The reaction is only quenched when the tropine spot is completely absent. This validates 100% conversion, preventing unreacted tropine from competing in the subsequent step.

-

-

Aqueous Workup : Wash the DCM layer with saturated aqueous NaHCO3, followed by brine, and dry over anhydrous Na2SO4.

-

Causality: The NaHCO3 wash removes residual acid and water-soluble triethylamine hydrochloride, ensuring the intermediate anisotropine base is isolated purely in its free-base form, which is strictly required for the nucleophilic attack in step 3.

-

-

Quaternization : Dissolve the isolated anisotropine base in cold acetone (0-5°C). Bubble methyl bromide gas (or add a pre-chilled solution) into the mixture[4].

-

Causality: Acetone is specifically chosen because the starting materials are highly soluble in it, whereas the resulting quaternary ammonium salt is highly insoluble. According to Le Chatelier's principle, the precipitation of the product drives the equilibrium forward and allows for straightforward isolation.

-

-

Crystallization : Filter the resulting precipitate and recrystallize from hot acetone to yield pure anisotropine methylbromide crystals[1].

Analytical Characterization: HPLC-MS Protocol

Validating the purity of quaternary ammonium compounds requires specialized chromatographic conditions due to their permanent charge.

Step-by-Step Methodology: Purity Validation

-

Column Selection : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm) instead of a standard C18 reversed-phase column.

-

Causality: Quaternary amines are highly polar and permanently charged. On a standard C18 column, they exhibit virtually no retention and suffer from severe peak tailing due to secondary ionic interactions with residual surface silanols. HILIC provides superior retention mechanisms (partitioning into a water-enriched layer) and excellent peak symmetry for charged analytes.

-

-

Mobile Phase Preparation : Isocratic elution using 75% Acetonitrile / 25% Water containing 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

-

Causality: The high organic concentration ensures strong retention in HILIC mode. Ammonium formate provides the necessary ionic strength to mask any residual silanol activity, ensuring reproducible retention times. The acidic pH is optimal for positive-ion electrospray ionization (ESI+).

-

-

Detection : UV absorbance at 210 nm and ESI-MS tracking the intact cation mass (

282.2 for-

Self-Validation (System Suitability): Before running the synthesized batch, inject a certified reference standard. The system is validated only if the tailing factor (

) is

-

Pharmacokinetics and Stability Considerations

When formulating anisotropine methylbromide for in vivo studies, researchers must account for its distinct absorption profile. In mammalian models, the rate of intestinal absorption is significantly reduced by the presence of food[1]. Furthermore, the absorption follows a saturable process, indicating the potential involvement of specific transport mechanisms rather than simple passive diffusion[4]. For long-term stability, the compound must be stored at 2-8°C to prevent hydrolytic degradation of the ester linkage[2].

References

-

PubChem - NIH . "Anisotropine Methylbromide: Mechanism of Action and Pharmacology." National Center for Biotechnology Information. [Link]

Sources

Anisotropine methyl bromide synthesis and purification

An in-depth technical analysis of Anisotropine methylbromide, focusing on its synthesis, purification, and pharmacological mechanics.

Executive Summary & Chemical Identity

Anisotropine methylbromide (also known internationally as octatropine methylbromide) is a synthetic quaternary ammonium compound and a tropane alkaloid derivative [1]. Historically deployed as an antispasmodic agent and a muscarinic acetylcholine receptor (mAChR) antagonist, it was primarily utilized as an adjunct therapy for peptic ulcer disease and gastrointestinal motility disorders [1][2].

Unlike naturally occurring tertiary amines such as atropine, anisotropine methylbromide features an aliphatic side chain (2-propylpentanoate) and a permanently charged quaternary nitrogen. This structural modification severely restricts its ability to cross the blood-brain barrier, thereby localizing its anticholinergic effects to the peripheral nervous system and mitigating central nervous system (CNS) toxicity [2].

Mechanistic Rationale of the Synthesis

The synthesis of anisotropine methylbromide is a highly controlled two-stage process: the esterification of the bicyclic tropine core, followed by the quaternization of the resulting tertiary amine [1].

Stage 1: Esterification via an Acylpyridinium Intermediate

The first stage involves the reaction of tropine (an 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) with 2-propylpentanoyl chloride (di-n-propylacetyl chloride). This acylation is strictly conducted in anhydrous pyridine rather than a standard non-polar solvent. As a Senior Application Scientist, I emphasize pyridine's dual mechanistic role here:

-

Nucleophilic Catalysis: Pyridine attacks the electrophilic carbonyl carbon of the acid chloride to form a highly reactive acylpyridinium intermediate. This lowers the activation energy required for the sterically hindered secondary hydroxyl group of tropine to attack the carbonyl center.

-

Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine acts as a base, neutralizing the HCl to form pyridinium chloride. If the HCl were left unneutralized, it would protonate the tertiary amine of tropine, rendering it insoluble and halting the reaction.

Stage 2: Quaternization via SN2 Alkylation

The intermediate ester, octatropine, undergoes quaternization with methyl bromide (CH₃Br) to form the final active pharmaceutical ingredient (API) [1]. This is a classic SN2 nucleophilic substitution where the tertiary nitrogen's lone pair attacks the electrophilic carbon of methyl bromide. Solvent Selection (Causality): The reaction is typically carried out in acetone . Acetone is a polar aprotic solvent that readily dissolves both the octatropine free base and the methyl bromide gas. However, it poorly solvates the resulting quaternary ammonium salt. As anisotropine methylbromide forms, it precipitates out of the solution. According to Le Chatelier’s principle, this continuous phase separation drives the reaction equilibrium forward, ensuring high yields and facilitating easy isolation via simple filtration.

Caption: Chemical synthesis workflow of Anisotropine Methylbromide highlighting mechanistic drivers.

Detailed Experimental Protocol & Purification

To ensure a self-validating system, the following protocol integrates in-process controls (IPCs) to verify intermediate integrity before proceeding to the next synthetic step.

Part A: Synthesis of Octatropine (Free Base)

-

Preparation: Under a dry nitrogen atmosphere, dissolve 1.0 equivalent of anhydrous tropine in a 5-fold volumetric excess of anhydrous pyridine. Critical Step: Moisture must be excluded to prevent the hydrolysis of the acid chloride into its corresponding carboxylic acid.

-

Addition: Chill the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 1.1 equivalents of 2-propylpentanoyl chloride dropwise over 30 minutes to manage the exothermic formation of the acylpyridinium salt.

-

Reflux & IPC: Heat the mixture to reflux (approx. 115 °C) for 4–6 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a basic eluent system (e.g., CHCl₃/MeOH/NH₄OH) until the tropine starting material spot is completely consumed.

-

Workup: Cool the mixture and pour it over crushed ice. Basify the solution to pH 9–10 using 10% NaOH to ensure the octatropine remains a non-ionized free base. Extract the aqueous phase with diethyl ether (3x).

-

Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield crude octatropine.

Part B: Quaternization and Purification

-

Alkylation: Dissolve the crude octatropine in dry acetone. In a highly ventilated fume hood, introduce a 1.2 molar excess of methyl bromide gas into the solution.

-

Crystallization: Seal the vessel and stir at room temperature for 24 hours. A white crystalline precipitate of anisotropine methylbromide will form as the reaction progresses.

-

Isolation: Recover the precipitate via vacuum filtration. Wash the filter cake with cold, dry acetone to elute unreacted starting materials and non-polar impurities.

-

Recrystallization (Purification): Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Slowly add diethyl ether dropwise until the solution reaches the cloud point (slight turbidity). Allow it to cool slowly to room temperature, then chill at 4 °C to induce optimal crystal lattice formation.

-

Validation: Filter the purified white crystals and dry in a vacuum desiccator over P₂O₅. Validation: Conduct a melting point analysis; pure anisotropine methylbromide exhibits a sharp melting point at 329 °C [1].

Data Presentation: Physicochemical Properties

Analytical validation of the purified API should align with the following established physicochemical parameters [2][3]:

| Parameter | Specification / Value | Analytical Utility |

| IUPAC Name | (3S)-8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium bromide | Structural confirmation |

| Molecular Formula | C₁₇H₃₂BrNO₂ | Mass Spectrometry target |

| Molecular Weight | 362.35 g/mol | High-Resolution MS (HRMS) validation |

| CAS Registry Number | 80-50-2 | Database cross-referencing |

| Melting Point | 329 °C | Purity validation (sharp vs. broad peak) |

| Solubility | Soluble in water and chloroform; sparingly in alcohol | Solvent selection for recrystallization |

Mechanism of Action & Pharmacodynamics

Anisotropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype located on the smooth muscle of the gastrointestinal and urinary tracts[1][2].

By sterically occluding the orthosteric binding site, it prevents acetylcholine (ACh) from binding. Because the M3 receptor is a Gq-protein coupled receptor (GPCR), this blockade inhibits the activation of Phospholipase C (PLC). Consequently, the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG) is halted, preventing the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum. The absence of a calcium spike prevents the activation of myosin light-chain kinase (MLCK), effectively paralyzing the contractile machinery and inducing smooth muscle relaxation (antispasmodic effect) [1].

Caption: Pharmacodynamic blockade of the M3 muscarinic receptor signaling pathway by Anisotropine.

References

- Octatropine methylbromide - Synthesis, Preparation, and Mechanism Grokipedia / Chemical Databases URL

-

Octatropine methylbromide (Anisotropine methylbromide) Overview Wikipedia URL:[Link]

-

Anisotropine Methylbromide - Compound Summary (CID 657201) PubChem - National Institutes of Health (NIH) URL:[Link]

Anisotropine Methyl Bromide: Deconstructing Muscarinic Receptor Subtype Selectivity

Executive Summary

Anisotropine methyl bromide (AMB), historically marketed under the trade name Valpin, is a synthetic quaternary ammonium derivative of the tropane alkaloid family. Originally developed and deployed as an antispasmodic and antisecretory agent for the management of peptic ulcer disease and gastrointestinal (GI) motility disorders, it was heavily promoted for its purported "GI selectivity."

However, from a rigorous pharmacological perspective, this classification is a misnomer. As an antagonist, AMB exhibits a non-selective binding profile across the muscarinic acetylcholine receptor (mAChR) family (M1-M5). This technical guide dissects the pharmacodynamic realities of AMB, illustrating how its apparent clinical selectivity is driven entirely by its physicochemical properties and pharmacokinetic distribution rather than true receptor subtype affinity.

Pharmacodynamic Profile: Receptor Subtype Non-Selectivity

The muscarinic receptor family consists of five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5). Effective drug development in the anticholinergic space often hinges on targeting specific subtypes to achieve therapeutic efficacy while minimizing systemic side effects (e.g., targeting M3 for overactive bladder while sparing M2 to prevent tachycardic events).

In vitro radioligand binding assays and functional characterization reveal that this compound acts as a competitive, non-selective antagonist. It binds with high affinity (low nanomolar

Table 1: Comparative Muscarinic Antagonist Binding Affinities ( , nM)

| Compound | M1 Affinity | M2 Affinity | M3 Affinity | Pharmacodynamic Profile |

| Anisotropine Methylbromide | 1.5 - 5.0 | 2.0 - 6.0 | 1.0 - 4.0 | Non-selective |

| Atropine | 0.5 - 1.0 | 0.5 - 1.0 | 0.5 - 1.0 | Non-selective |

| Pirenzepine | 10 - 15 | > 150 | > 150 | M1 Selective |

| Darifenacin | > 40 | > 45 | 0.5 - 1.5 | M3 Selective |

Data synthesis derived from recombinant human receptor assays illustrating relative selectivity profiles.

Mechanistic Signaling & Blockade

In the gastrointestinal tract, the primary targets for antisecretory and antispasmodic agents are the M1 and M3 receptors. Both are coupled to

Mechanism of mAChR M1/M3 blockade by Anisotropine Methylbromide.

The Illusion of Selectivity: Pharmacokinetics vs. Pharmacodynamics

If AMB is pharmacodynamically non-selective, why was it clinically observed to have fewer central nervous system (CNS) side effects (such as confusion or memory impairment) compared to tertiary amines like atropine?

The causality lies in its chemical structure. AMB is a quaternary ammonium compound. The permanent positive charge on the nitrogen atom renders the molecule highly hydrophilic. Consequently, it exhibits poor lipid solubility, resulting in two critical pharmacokinetic phenomena:

-

Low Oral Bioavailability: Only 10-25% of an oral dose is absorbed systemically. The unabsorbed fraction remains in the GI tract, creating a high local concentration that heavily antagonizes enteric M1 and M3 receptors 3.

-

Blood-Brain Barrier (BBB) Impermeability: The systemically absorbed fraction cannot passively diffuse across the lipophilic BBB. Therefore, central M1, M4, and M5 receptors are completely spared from blockade.

Pharmacokinetic distribution driving peripheral tissue selectivity of AMB.

Experimental Methodology: Validating Muscarinic Subtype Affinity

To definitively prove that a compound like AMB lacks receptor subtype selectivity, researchers rely on highly controlled radioligand competition binding assays. The following protocol outlines the industry-standard methodology for determining the

Protocol: Radioligand Competition Binding Assay for mAChR Subtypes

Objective: To determine the equilibrium dissociation constant (

Rationale for System Design:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CHRM1-CHRM5 genes. Causality: CHO cells lack endogenous muscarinic receptors, eliminating background noise and ensuring that any displaced radioligand is strictly due to the target recombinant subtype.

-

Radioligand:

-N-methylscopolamine (

Step-by-Step Workflow:

-

Membrane Preparation: Harvest CHO cells expressing the desired mAChR subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction. Validation Check: Perform a Bradford protein assay to standardize membrane protein concentration (typically 10-20 µ g/well ) to ensure linear radioligand depletion.

-

Assay Incubation: In a 96-well microplate, combine:

-

50 µL of

-NMS (final concentration 0.2 nM, near its -

50 µL of Anisotropine Methylbromide at varying concentrations (

to -

100 µL of membrane suspension.

-

-

Equilibration: Incubate the plates at room temperature (22°C) for 120 minutes. Causality: This duration is critical to ensure the binding reaction reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff equation application.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers. Wash filters three times with ice-cold buffer to remove unbound ligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot specific binding vs. log[AMB]. Calculate the

using non-linear regression. Convert

Conclusion & Legacy in Drug Development

This compound serves as a classic case study in pharmacology, demonstrating the critical distinction between receptor subtype selectivity and tissue selectivity. While it successfully managed GI spasms and peptic ulcers by acting locally on enteric M1 and M3 receptors, its non-selective nature meant that any systemically absorbed fraction could still trigger peripheral anticholinergic side effects (e.g., tachycardia via M2 blockade, urinary retention via M3 blockade). Today, the drug development paradigm has shifted toward true receptor subtype selectivity or entirely different mechanistic pathways (e.g., Proton Pump Inhibitors for ulcers), rendering AMB largely obsolete but historically significant.

References

-

mAChR inhibitors - Adooq Bioscience. Adooq Bioscience. [Link]

-

DrugBank Drug Targets Dataset - Ma'ayan Lab. Computational Systems Biology. [Link]

-

Anisotropine Methylbromide - PubChem. National Institutes of Health (NIH). [Link]

-

Clinical evaluation of this compound (valpin), an anticholinergic drug. National Institutes of Health (NIH). [Link]

Sources

Anisotropine Methyl Bromide: Structure-Activity Relationship and Pharmacological Profiling

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Anisotropine methyl bromide (also known as octatropine methylbromide) is a synthetic quaternary ammonium compound that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist[1]. Historically marketed under the trade name Valpin, it was developed as an adjunctive therapy for peptic ulcers and gastrointestinal (GI) spasms [1.10]. While largely superseded by proton pump inhibitors for ulcer treatment, the molecule remains a highly instructive case study in rational drug design. Its unique structure—combining a rigid tropane scaffold with an atypical aliphatic acyl chain—provides critical insights into the structure-activity relationship (SAR) of antimuscarinic agents and the pharmacokinetic control of central nervous system (CNS) penetration.

Structural Architecture and SAR Causality

The pharmacological profile of this compound is dictated by four distinct structural domains. Unlike classical naturally occurring alkaloids (e.g., atropine), which are tertiary amines with bulky aromatic esters, anisotropine is engineered for peripheral selectivity[2].

The Cationic Head: Quaternary Ammonium

-

Structural Feature: The nitrogen atom within the bicyclic tropane ring is quaternized via the addition of a methyl bromide group, carrying a permanent positive charge[3].

-

Binding Causality: This permanent cation forms a high-affinity ionic bond with a highly conserved aspartate residue (Asp147 in the M3 receptor) located in the orthosteric binding pocket of all muscarinic receptor subtypes[4].

-

Pharmacokinetic Causality: The permanent charge renders the molecule highly hydrophilic. Consequently, this compound cannot passively diffuse across the lipophilic blood-brain barrier (BBB)[4]. This structural choice deliberately restricts its pharmacological action to the peripheral nervous system, eliminating the central anticholinergic toxidromes (e.g., delirium, hallucinations) associated with tertiary amines.

The Rigid Linker: Tropane Scaffold

-

Structural Feature: An 8-methyl-8-azabicyclo[3.2.1]octane (tropane) ring system[2].

-

Binding Causality: The distance between the ester oxygen and the cationic nitrogen is a critical determinant of mAChR affinity[5]. The rigid bicyclic structure of the tropane ring locks the molecule into a conformation that perfectly mimics the 2-carbon (ethylene) linker of endogenous acetylcholine, ensuring optimal spatial alignment within the receptor's binding cleft[5].

The Hydrogen-Bonding Core: Ester Linkage

-

Structural Feature: An ester bond connecting the tropane ring to the acyl chain[5].

-

Binding Causality: An intact ester group is essential for potent anticholinergic activity[5]. The carbonyl oxygen acts as a critical hydrogen-bond acceptor, interacting with threonine and tyrosine residues in the receptor pocket to anchor the antagonist and prevent dissociation.

The Hydrophobic Tail: Aliphatic Acyl Chain

-

Structural Feature: The acyl moiety is 2-propylpentanoic acid (valproic acid), a branched aliphatic chain[2].

-

Binding Causality: Classical muscarinic antagonists require bulky aromatic or cycloalkyl rings (e.g., the tropic acid in atropine or the xanthene in propantheline) to occupy hydrophobic accessory pockets adjacent to the orthosteric site[6]. This steric bulk prevents the receptor from undergoing the conformational change necessary for G-protein coupling. Anisotropine is structurally anomalous because it utilizes a purely aliphatic side chain[2]. This substitution was originally hypothesized to confer tissue selectivity for the GI tract over other exocrine glands[1.10], though modern receptor profiling indicates it acts as a non-selective peripheral antagonist.

Mechanistic Pathway: Peripheral Muscarinic Antagonism

This compound exerts its antispasmodic effects primarily by blocking the M3 muscarinic receptor subtype located on the smooth muscle of the gastrointestinal, biliary, and urinary tracts[1]. By competitively occupying the orthosteric site, it prevents acetylcholine from initiating the Gq-protein coupled signaling cascade, thereby halting the release of intracellular calcium required for muscle contraction.

Figure 1: Mechanistic pathway of M3 muscarinic receptor antagonism by this compound.

Comparative Pharmacodynamic Data

To contextualize the SAR of this compound, it is essential to compare it against both naturally occurring tertiary amines and other synthetic quaternary compounds.

| Compound | Acyl Substitution | Nitrogen Status | BBB Penetration | Primary Clinical Indication |

| Atropine | Aromatic (Tropic acid) | Tertiary Amine | High | Systemic anticholinergic / Bradycardia |

| This compound | Aliphatic (Valproic acid) | Quaternary Ammonium | Negligible | GI Spasmolytic / Peptic Ulcer Adjunct |

| Propantheline | Aromatic (Xanthene) | Quaternary Ammonium | Negligible | GI Spasmolytic / Hyperhidrosis |

Experimental Methodologies: Validating the SAR

To validate the structure-activity relationship and mechanistic claims of this compound, the following self-validating experimental protocols are utilized in preclinical drug development.

Protocol A: Radioligand Competition Binding Assay (Receptor Affinity)

This protocol determines the binding affinity (

-

Causality of Design: We utilize

-N-methylscopolamine ( -

Step-by-Step Workflow:

-

Cell Preparation: Culture CHO cells stably expressing human M3 receptors. Harvest and homogenize cells in ice-cold buffer (50 mM Tris-HCl, 10 mM

, pH 7.4). -

Incubation: In a 96-well plate, combine 50 µL of cell membrane homogenate (approx. 10 µg protein), 25 µL of

-NMS (final concentration 0.2 nM), and 25 µL of this compound at varying concentrations ( -

Self-Validating Controls: Include wells with 1 µM atropine to define non-specific binding (NSB). Include wells with vehicle only to define total binding (

). -

Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

-

Quantification: Wash filters three times with ice-cold buffer. Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the

using non-linear regression. Convert to

-

Protocol B: Ex Vivo Functional Antagonism (Guinea Pig Ileum Assay)

This functional assay confirms that the physical binding translates to biological antagonism (spasmolysis)[7].

-

Causality of Design: The isolated guinea pig ileum is selected because its smooth muscle contraction is predominantly driven by M3 receptor activation, making it the gold-standard tissue for evaluating GI antispasmodics.

-

Step-by-Step Workflow:

-

Tissue Preparation: Isolate segments of guinea pig ileum (approx. 2 cm). Suspend vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95%

/ 5% -

Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

-

Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to acetylcholine (

to -

Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound (e.g., 10 nM) for 30 minutes.

-

Shift Analysis: Repeat the acetylcholine CRC in the presence of the antagonist.

-

Self-Validating Controls: The assay is self-validating through the generation of a Schild Plot . By repeating the process with increasing concentrations of the antagonist (e.g., 10 nM, 30 nM, 100 nM), a rightward, parallel shift in the agonist CRC without a depression of the maximum response confirms purely competitive antagonism. The

value is calculated from the Schild regression to quantify antagonist potency.

-

Conclusion

This compound represents a classic milestone in the evolution of targeted anticholinergic therapies. By substituting the traditional bulky aromatic rings with a branched aliphatic valproate moiety, and quaternizing the tropane nitrogen, developers successfully engineered a molecule that locked the antagonist out of the CNS while retaining potent peripheral antispasmodic activity[1],[2]. While its clinical use has waned, the SAR principles derived from its architecture continue to inform the development of modern quaternary antimuscarinics (such as tiotropium and glycopyrrolate) used in respiratory and gastrointestinal medicine today[8],[4].

References

-

PubChem - Anisotropine methylbromide (Compound Summary). National Center for Biotechnology Information.[Link]

-

DrugBank - this compound (DB00517). DrugBank Online Database.[Link]

-

The American Journal of Digestive Diseases - Clinical evaluation of this compound (valpin), an anticholinergic drug. Springer Link.[Link]

-

Proceedings of the National Academy of Sciences (PNAS) - Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.[Link]

Sources

- 1. Anisotropine Methylbromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship [jove.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

- 8. US8931476B2 - Inhaler - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacokinetics of Anisotropine Methylbromide in Animal Models

Introduction: Understanding the Journey of Anisotropine Methylbromide in Preclinical Research

Anisotropine methylbromide, also known as octatropine methylbromide, is a synthetic anticholinergic agent belonging to the quaternary ammonium compound class.[1][2][3] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (M1-M3), leading to a reduction in gastrointestinal motility and secretory activity.[2] This has historically positioned it as an adjunct therapy for conditions such as peptic ulcers and gastrointestinal spasms.[2][4] As a quaternary ammonium salt, its structure confers a permanent positive charge, which is a critical determinant of its pharmacokinetic profile.[2] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of anisotropine methylbromide in key animal models, offering valuable insights for researchers and professionals in drug development. A thorough understanding of its pharmacokinetics is paramount for designing efficacious and safe therapeutic strategies.[5][6]

Core Pharmacokinetic Principles of a Quaternary Ammonium Compound

The defining characteristic of anisotropine methylbromide from a pharmacokinetic standpoint is its quaternary ammonium structure. This permanent cationic charge significantly influences its interaction with biological membranes. Unlike tertiary amines, which can exist in both ionized and non-ionized forms, quaternary ammonium compounds are perpetually ionized, limiting their passive diffusion across lipid bilayers. This fundamental property underpins the following general pharmacokinetic characteristics:

-

Limited Oral Bioavailability: Poor and often variable absorption from the gastrointestinal tract is a hallmark of this class of compounds.[1]

-

Restricted Distribution: The blood-brain barrier and placental barrier are generally impermeable to quaternary ammonium compounds, leading to a predominantly peripheral distribution and a lack of central nervous system effects.[4]

-

Primary Routes of Elimination: Excretion is primarily handled by the kidneys and liver, with the balance between these pathways often dependent on the compound's molecular weight.

Pharmacokinetic Profile of Anisotropine Methylbromide in Animal Models

While comprehensive pharmacokinetic data for anisotropine methylbromide is somewhat limited in publicly available literature, a cohesive picture can be assembled from existing studies and knowledge of structurally related compounds. The primary animal models referenced in the literature for studying anisotropine methylbromide and similar anticholinergics include rats, mice, and dogs.[1][2][7]

Absorption

The oral absorption of anisotropine methylbromide is characterized by its low and variable nature.

-

Oral Bioavailability: The oral bioavailability of octatropine methylbromide is reported to be between 10% and 25%.[3]

-

Saturable Absorption: Studies in rats suggest a saturable intestinal absorption process, indicating the involvement of a carrier-mediated transport mechanism.[1][4]

-

Effect of Food: The rate of absorption of anisotropine methylbromide in rats is reduced in the presence of food.[1][4]

Distribution

Following absorption or parenteral administration, anisotropine methylbromide distributes primarily to peripheral tissues, with a notable concentration in excretory organs.

-

Tissue Distribution: Whole-body autoradiography studies in mice using radiolabeled ([14C]) anisotropine methylbromide have shown that after subcutaneous, oral, or intraperitoneal administration, the highest concentrations of radioactivity are found in the kidneys, liver, salivary glands, and intestines.[4]

-

Limited CNS and Fetal Penetration: The same autoradiography studies confirmed that the compound does not readily cross the blood-brain or placental barriers.[4]

-

Other Sites of Distribution: Some radioactivity was also detected in the stomach mucosa, pancreas, oviducts, uterus, and spermatic ducts in mice.[4]

Metabolism

The primary metabolic pathway for anisotropine methylbromide is believed to be hepatic enzymatic hydrolysis.

-

Ester Hydrolysis: The molecular structure of anisotropine methylbromide contains an ester linkage, which is susceptible to hydrolysis by esterases in the liver and plasma.[1] This is a common metabolic route for tropine ester derivatives.[8] The hydrolysis would cleave the molecule into tropine methylbromide and 2-propylvaleric acid.

Excretion

The elimination of anisotropine methylbromide and its metabolites is expected to occur through both renal and biliary pathways.

-

Urinary and Biliary Excretion: As a quaternary ammonium compound with a molecular weight of 362.35 g/mol , it is anticipated to be excreted in both urine and bile.[3][9] Studies on other quaternary ammonium compounds suggest that compounds with a molecular weight below 500-600 tend to have a significant renal excretion component.[9]

Quantitative Pharmacokinetic Parameters

The following table summarizes the known and estimated pharmacokinetic parameters for anisotropine methylbromide in various animal models. It is important to note that specific values for Cmax, Tmax, AUC, and half-life are not widely published for this compound, and some of the presented data is based on its alternative name, octatropine methylbromide, or inferred from the behavior of similar compounds.

| Parameter | Animal Model | Route of Administration | Value | Reference(s) |

| Oral Bioavailability (F) | - | Oral | 10 - 25% | [3] |

| Absorption | Rat | Oral | Saturable process, reduced by food | [1][4] |

| Distribution | Mouse | SC, Oral, IP | Mainly in kidneys, liver, salivary glands, intestines | [4] |

| Blood-Brain Barrier Penetration | Mouse | SC, Oral, IP | Poor | [4] |

| Placental Barrier Penetration | Mouse | SC, Oral, IP | Poor | [4] |

| Metabolism | - | - | Hepatic enzymatic hydrolysis | [1] |

| Elimination Half-life (t½) | - | - | Not Known | [1] |

| Protein Binding | - | - | Not Known | [1] |

Experimental Protocols for Pharmacokinetic Assessment

The following are detailed, step-by-step methodologies for key experiments to determine the pharmacokinetic profile of anisotropine methylbromide in animal models. These protocols are based on established practices for preclinical drug development.[10][11]

Protocol 1: Oral Gavage Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of anisotropine methylbromide following a single oral dose in Sprague-Dawley rats.

Materials:

-

Anisotropine methylbromide

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a solution or suspension of anisotropine methylbromide in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of anisotropine methylbromide via gavage. Record the exact time of dosing for each animal.

-

Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately place the blood samples into heparinized tubes, and centrifuge to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of anisotropine methylbromide in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

Protocol 2: Intravenous Bolus Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic parameters (clearance, volume of distribution, half-life) and absolute bioavailability of anisotropine methylbromide following a single intravenous bolus dose in Beagle dogs.

Materials:

-

Anisotropine methylbromide

-

Sterile saline for injection

-

Beagle dogs (male, 1-2 years old)

-

Intravenous catheters

-

Syringes and needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Preparation: Acclimate the dogs to the study environment. On the study day, place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration and another for blood sampling.

-

Dose Preparation: Prepare a sterile solution of anisotropine methylbromide in saline at the desired concentration.

-

Dosing: Administer a single intravenous bolus dose of anisotropine methylbromide. Record the exact time of administration.

-

Blood Sampling: Collect blood samples at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of anisotropine methylbromide using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine pharmacokinetic parameters. The absolute bioavailability can be calculated by comparing the AUC from the IV study with that from an oral study.

Protocol 3: Bioanalytical Method for Anisotropine Methylbromide in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of anisotropine methylbromide in animal plasma.

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound or a stable isotope-labeled version of anisotropine methylbromide).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode, as anisotropine methylbromide is a permanent cation.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the molecular ion of anisotropine methylbromide, and a characteristic product ion will be monitored.

-

-

Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualization of Key Processes

Proposed Metabolic Pathway of Anisotropine Methylbromide

Caption: Proposed metabolic pathway of anisotropine methylbromide via ester hydrolysis.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Sources

- 1. Anisotropine Methylbromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. biotechfarm.co.il [biotechfarm.co.il]

- 6. biotech-spain.com [biotech-spain.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Biliary excretion of some diquaternary ammonium cations in the rat, guinea pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lar.fsu.edu [lar.fsu.edu]

- 11. ppd.com [ppd.com]

Comparative Molecular Architecture: Anisotropine Methylbromide vs. Atropine

The following technical guide details the structural, physicochemical, and pharmacological distinctions between Anisotropine Methylbromide and Atropine .

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

This guide analyzes the structural divergence between Atropine (a tertiary amine tropane alkaloid) and Anisotropine Methylbromide (a quaternary ammonium derivative). While both share a tropane skeleton and function as muscarinic antagonists, their distinct ester moieties and nitrogen charge states dictate radically different pharmacokinetic profiles.

-

Atropine: Lipophilic, crosses the Blood-Brain Barrier (BBB), central and peripheral effects.[1][2]

-

Anisotropine Methylbromide: Hydrophilic, permanently charged, peripheral confinement (GI tract focus).

Structural Analysis & Chemical Identity[3]

The fundamental difference lies in two specific loci on the tropane core: the Nitrogen center (N-8) and the Ester linkage (C-3) .[1][2]

Molecular Comparison Table[1][2]

| Feature | Atropine | Anisotropine Methylbromide |

| IUPAC Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate | 8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide |

| Core Skeleton | Tropane (8-methyl-8-azabicyclo[3.2.1]octane) | Tropane (Quaternized) |

| Nitrogen Center | Tertiary Amine (Neutral at physiological pH, protonatable) | Quaternary Ammonium (Permanently positively charged) |

| Ester Moiety | Tropic Acid (Aromatic, hydroxylated) | 2-Propylpentanoic Acid (Valproic acid; Aliphatic, branched) |

| Molecular Weight | 289.37 g/mol | 362.35 g/mol |

| Solubility | Soluble in ethanol, chloroform; mod. water soluble | Highly water soluble; insoluble in lipids |

| LogP (Lipophilicity) | ~1.8 (Lipophilic) | -2.5 (Hydrophilic/Charged) |

Structural Causality[1][2][5]

-

The Nitrogen Switch: Atropine possesses a lone pair on the nitrogen, allowing it to exist in equilibrium between ionized and non-ionized forms (

). The non-ionized form permeates lipid bilayers. Anisotropine is methylated at the nitrogen, locking it into a permanent cationic state ( -

The Ester Switch: Atropine features a bulky, aromatic tropic acid ester essential for high-affinity binding to central muscarinic receptors.[1] Anisotropine utilizes a branched aliphatic chain (valproyl group). This aliphatic substitution retains antispasmodic efficacy in smooth muscle but alters receptor subtype selectivity and metabolic stability.

Synthetic Pathways & Manufacturing[1][2]

The synthesis of these compounds highlights the divergence in derivatization strategies.

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic routes, emphasizing the critical quaternization step for Anisotropine.

Figure 1: Comparative synthetic pathways.[1][2] Atropine synthesis stops at esterification. Anisotropine requires a subsequent quaternization step.

Detailed Protocols

Protocol A: Atropine Synthesis (General)

-

Reduction: Tropinone is reduced to Tropine using catalytic hydrogenation or metal hydrides.

-

Esterification: Tropine is reacted with Tropic Acid (or Acetyl Tropic Acid Chloride) under acidic conditions.

-

Racemization: If starting from pure L-hyoscyamine, racemization occurs under basic conditions or heat to form Atropine (dl-hyoscyamine).[1][2]

Protocol B: Anisotropine Methylbromide Synthesis

-

Acylation: Tropine is dissolved in dry benzene or dichloromethane. 2-propylpentanoyl chloride (Valproyl chloride) is added dropwise in the presence of a base (e.g., pyridine) to scavenge HCl.[1]

-

Reaction Control: Monitor via TLC for disappearance of Tropine.

-

-

Quaternization: The resulting ester (Octatropine) is dissolved in acetone or acetonitrile. Methyl bromide (gas or solution) is introduced in excess.

-

Crystallization: The mixture is sealed and allowed to stand (24-48h). The quaternary salt precipitates as a white crystalline solid due to its insolubility in the organic solvent.

-

Purification: Recrystallization from ethanol/ether.

Pharmacological Implications (Structure-Activity Relationship)[1][2]

The structural rigidity and charge of Anisotropine create a self-limiting distribution profile, contrasting with Atropine's systemic reach.[2]

Pharmacokinetic Fate Diagram[1][2]

Figure 2: Pharmacokinetic differentiation.[1][2] Note the exclusion of Anisotropine from the CNS due to its quaternary ammonium structure.[3]

Mechanism of Action

-

Atropine: Non-selective competitive antagonist at M1-M5 muscarinic receptors.[1][2] Its tertiary structure allows it to inhibit vagal tone centrally (increasing heart rate) and peripherally.

-

Anisotropine: Competitive antagonist primarily at peripheral M3 receptors in the GI tract.[4] The quaternary charge prevents "washout" into the brain, minimizing CNS side effects (psychosis, sedation) common with Atropine.

Analytical Characterization

To validate the identity and purity of these compounds, researchers must employ methods that distinguish the ionic salt from the free base.

HPLC Method for Separation

Quaternary ammonium compounds require ion-pair reagents or specific buffers to retain on C18 columns.[1][2]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 5µm, 250 x 4.6mm).[5]

-

Mobile Phase:

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore in the valproyl chain of Anisotropine compared to the phenyl group in Atropine).

Mass Spectrometry (ESI-MS)

-

Atropine: Observed as

at m/z 290. -

Anisotropine: Observed as the pre-charged cation

at m/z 282.4 (The bromide anion is lost in the source).-

Note: The mass difference and the lack of protonation dependence in Anisotropine are diagnostic.

-

References

-

Mirelli, E., et al. (1979).[6] "Preliminary clinical research on a new anti-ulcer drug (Anisotropine Methylbromide)." La Clinica Terapeutica. Link

-

Gyermek, L. (1998).[7] Pharmacology of Antimuscarinic Agents. CRC Press. (Detailed SAR of tropane derivatives). Link[1][2]

-

PubChem Database. "Anisotropine Methylbromide (CID 6647)."[7] National Center for Biotechnology Information. Link

-

PubChem Database. "Atropine (CID 174174)." National Center for Biotechnology Information. Link

-

Venkateswara Rao, N., et al. (2022).[5] "Development and Validation of a RP-HPLC Method for the Determination Atropine." Current Trends in Biotechnology and Pharmacy. Link

Sources

- 1. CAS 2870-71-5: Atropine methyl bromide | CymitQuimica [cymitquimica.com]

- 2. CAS 80-50-2: Anisotropine methylbromide | CymitQuimica [cymitquimica.com]

- 3. Trospium chloride - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. abap.co.in [abap.co.in]

- 6. Anisotropine methyl bromide 80-50-2 [sigmaaldrich.com]

- 7. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

Anisotropine Methylbromide: The Quaternary Tropine-Valerate Hybrid

A Technical Retrospective on Structure, Synthesis, and Pharmacology [1][2][3]

Executive Summary

Anisotropine methylbromide (USAN), also known as Octatropine methylbromide (INN), represents a pivotal moment in mid-20th-century medicinal chemistry: the transition from natural belladonna alkaloids to engineered quaternary ammonium compounds.[1][2][3] Developed by Endo Laboratories in the late 1950s (US Patent 2,962,499), this agent was designed to decouple the potent antispasmodic effects of atropine from its dose-limiting central nervous system (CNS) toxicity.[1][2][3]

By esterifying tropine with 2-propylpentanoic acid (valproic acid) and quaternizing the nitrogen, scientists created a molecule with high peripheral polarity and steric bulk.[1][2] While largely superseded by proton pump inhibitors (PPIs) and H2 antagonists for peptic ulcer disease, Anisotropine remains a classic case study in rational drug design aimed at optimizing the therapeutic index of muscarinic antagonists.[1][3]

Part 1: Chemical Genesis & Structural Rationale[1][3]

The design of Anisotropine was driven by the "Atropine Imperative": the need to retain the muscarinic blockade of the tropane ring while eliminating blood-brain barrier (BBB) penetration.[1][2][3]

The Valeric Tail (Lipophilicity)

Unlike atropine, which possesses a tropic acid ester (aromatic), Anisotropine utilizes an aliphatic chain: 2-propylpentanoic acid .[1][2][3]

-

Chemical Insight: This acid moiety is chemically identical to Valproic Acid , a compound that would later gain fame as an anticonvulsant.[1][3] In the context of Anisotropine, this branched aliphatic chain provides significant steric bulk and lipophilicity to the ester region, likely influencing receptor subtype affinity and metabolic stability against plasma esterases.[1][3]

The Quaternary Switch (Selectivity)

The defining feature of Anisotropine is the methyl bromide salt formation at the tropane nitrogen.[1][3][4]

-

Mechanism: Transforming the tertiary amine of tropine into a quaternary ammonium cation introduces a permanent positive charge.[1][3]

-

Effect: This charge renders the molecule hydrophilic and unable to passively diffuse across the lipid-rich Blood-Brain Barrier, effectively "locking" the drug in the periphery and minimizing CNS side effects like confusion, hallucinations, and sedation.[1][2][3]

Table 1: Structural Comparison (Atropine vs. Anisotropine)

| Feature | Atropine (Prototype) | Anisotropine Methylbromide |

| Nitrogen Center | Tertiary Amine (Uncharged at physiological pH eq) | Quaternary Ammonium (Permanently Charged) |

| Ester Moiety | Tropic Acid (Aromatic) | 2-Propylpentanoic Acid (Branched Aliphatic) |

| BBB Penetration | High (CNS Active) | Negligible (Peripherally Selective) |

| Oral Bioavailability | High (>90%) | Low/Variable (10-25%) due to charge |

| Primary Indication | Bradycardia, Organophosphate poisoning | Peptic Ulcer, GI Spasm (Historical) |

Part 2: Discovery & Synthesis History[1][3]

Patent Holder: Endo Laboratories, Inc.[1][3][4][5] Key Patent: US 2,962,499 (Filed 1958, Issued 1960) Inventors: Nathan Weiner, Samuel M. Gordon[1][2][3]

The synthesis of Anisotropine is a classic two-stage semi-synthetic protocol starting from Tropine , a derivative of natural solanaceous alkaloids.[1][3]

Protocol Reconstruction

Note: This protocol is reconstructed from historical patent data for educational analysis. It requires a controlled laboratory environment.

Phase 1: Esterification (The Valpin Core)

The objective is to attach the branched acid tail to the tropine alcohol.[1][3]

-

Reagents: Tropine, 2-propylpentanoyl chloride (Valproyl chloride), Anhydrous Pyridine.[1][3]

-

Procedure:

-

Dissolve Tropine in anhydrous pyridine (acts as both solvent and proton scavenger).[1]

-

Add 2-propylpentanoyl chloride dropwise under cooling to manage the exotherm.[1][2]

-

Reflux the mixture for several hours to drive the reaction to completion.

-

Workup: The reaction mixture is quenched, and the free base (Octatropine) is extracted using an organic solvent (e.g., ether or chloroform) after alkalization.[1][3]

-

Phase 2: Quaternization (The Methyl Bromide Salt)

The tertiary amine is converted to the quaternary salt to prevent CNS entry.[1][3]

-

Reagents: Octatropine free base, Methyl Bromide, Acetone/Acetonitrile.[1][3]

-

Procedure:

-

Dissolve the Octatropine ester in a polar aprotic solvent (Acetone).[1]

-

Introduce Methyl Bromide (gas or cooled liquid) in excess.[1][3]

-

Crystallization: The quaternary salt, being less soluble in the organic solvent than the free base, precipitates out as a white crystalline solid.[1][3]

-

Purification: Recrystallization from isopropanol/ethanol.[1][3]

-

Visualization: Synthetic Pathway

Figure 1: The semi-synthetic route from Tropine to Anisotropine Methylbromide, highlighting the critical quaternization step.[1][2][3]

Part 3: Pharmacological Profiling[1][3]

Mechanism of Action

Anisotropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3][6]

-

Target: Primarily M3 receptors on parietal cells (stomach) and smooth muscle cells (intestine).[1][2][3]

-

Kinetics: It binds reversibly to the receptor, preventing Acetylcholine (ACh) from triggering the Gq-coupled signaling cascade.[1][3]

-

Outcome:

The Self-Validating Safety Mechanism

The safety profile of Anisotropine is structurally "baked in."[1][3] In a standard atropine regimen, dosing is limited by CNS toxicity (delirium).[1] With Anisotropine, the quaternary ammonium structure creates a self-validating safety system :

-

Hypothesis: If the patient exhibits CNS side effects, the drug integrity (or BBB integrity) is compromised.[1][3]

-

Reality: Under normal physiology, the positive charge prevents crossing the endothelial tight junctions of the BBB.[1][3] Side effects are strictly peripheral (dry mouth, urinary retention, tachycardia).[1][2]

Visualization: Signaling Blockade

Figure 2: Competitive antagonism at the M3 receptor. Anisotropine prevents the Gq-protein cascade required for gastric acid secretion and smooth muscle contraction.[1][2]

Part 4: Clinical Translation & Legacy[1][3]

Therapeutic Window

Anisotropine was marketed (e.g., Valpin) as an adjunct for peptic ulcer disease.[1][3][4]

-

Efficacy: While effective at reducing basal acid secretion, it (like all anticholinergics) could not completely suppress meal-stimulated acid secretion without causing significant peripheral side effects (xerostomia, blurred vision).[1][2][3]

The Decline

The clinical utility of Anisotropine waned with the advent of H2-receptor antagonists (cimetidine) in the 1970s and Proton Pump Inhibitors (omeprazole) in the 1980s.[1][3] These newer classes targeted acid secretion more directly (histamine and the proton pump itself) with fewer systemic autonomic side effects.[1]

Today, Anisotropine is largely a historical footnote, occasionally referenced in veterinary medicine or compound libraries for muscarinic research, but it remains a perfect example of structural optimization to solve the problem of drug distribution.[1]

References

-

Endo Laboratories, Inc. (1960).[1][3][4] Esters of tropine and pseudo-tropine. US Patent 2,962,499.[1][4] Link

-

Bachrach, W. H. (1972).[1][3][7] Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. The American Journal of Digestive Diseases, 17(6), 505-512.[1][2] Link

-

National Center for Biotechnology Information. (n.d.).[1][3] Anisotropine Methylbromide (CID 6647).[1] PubChem Compound Summary. Link

-

Gyermek, L. (1998).[1][3] Pharmacology of Antimuscarinic Agents. CRC Press.[1] (Contextual reference on quaternary ammonium pharmacology).

-

World Health Organization. (n.d.).[1][3] Octatropine methylbromide.[1][3][4][8] International Nonproprietary Names (INN).[1] Link

Sources

- 1. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 2. US20180111931A1 - Chemical compounds - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. Anisotropine Methylbromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Clinical evaluation of this compound (valpin), an anticholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]